3-cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide
Description
This compound features a benzo[d]thiazol-2-yl core substituted at the 6-position with a piperidin-1-ylsulfonyl group and an N-linked propanamide bearing a cyclohexyl moiety. Synthetic routes for analogous compounds (e.g., fluorobenzyl-substituted thiazoles) involve amide coupling and sulfonylation steps, with yields reaching 67% in structurally related derivatives .
Properties
IUPAC Name |
3-cyclohexyl-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S2/c25-20(12-9-16-7-3-1-4-8-16)23-21-22-18-11-10-17(15-19(18)28-21)29(26,27)24-13-5-2-6-14-24/h10-11,15-16H,1-9,12-14H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYRCVVSIFVIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are often used in drug design.
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects
Biological Activity
3-Cyclohexyl-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of both cyclohexyl and piperidinyl moieties suggests potential interactions with neurotransmitter systems and inflammatory pathways.
Biological Activity Overview
Case Studies and Research Findings
- Antineoplastic Activity
- Anti-inflammatory Properties
- Neuroprotective Effects
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyclohexyl and piperidinyl groups can significantly affect the biological activity of the compound. For instance, variations in the sulfonamide group have been linked to enhanced potency against specific targets .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- The target’s 6-piperidin-1-ylsulfonyl group distinguishes it from 8b’s 5-fluorobenzyl substitution, likely altering electronic properties and target binding .
- Compared to NSAID hybrids (3a–3e), the target’s sulfonamide may enhance selectivity for enzymes with sulfonamide-binding pockets (e.g., COX-2), whereas aryl groups in 3a–3e optimize hydrophobic interactions .
- ’s compound shares the cyclohexyl-propanamide motif but incorporates a methylsulfonyl-piperazine , suggesting divergent metabolic pathways due to piperazine’s basicity .
Physicochemical and Metabolic Properties
Metabolism Insights :
- The target’s piperidin-1-ylsulfonyl group may resist oxidative metabolism compared to 8b’s fluorobenzyl, which undergoes CYP450-mediated dealkylation .
- ’s methylsulfonyl-piperazine is prone to N-dealkylation, whereas the target’s cyclohexyl group may sterically protect the sulfonamide from enzymatic degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
